Cas no 530135-00-3 (Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride)

Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride is a chiral bicyclic compound featuring a protected amine group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities, while the hydrochloride salt enhances solubility and handling. Its rigid azabicyclo[3.2.1]octane scaffold is advantageous for constructing structurally constrained pharmacophores, particularly in CNS-targeted drug discovery. The defined stereochemistry (1S,5R) ensures precise control over stereoselective reactions. This compound is commonly employed in the synthesis of tropane alkaloid derivatives and other bioactive molecules, offering reproducibility and high purity for research and development purposes.
Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride structure
530135-00-3 structure
Product Name:Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride
CAS No:530135-00-3
MF:C12H23ClN2O2
MW:262.776222467422
CID:2149094
Update Time:2025-10-29

Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (3-exo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate hydrochloride
    • tert-Butyl N-[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride
    • tert-Butyl (3-exo)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride
    • tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride
    • Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride
    • Inchi: 1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9+,10?;
    • InChI Key: FAJOKGXZZTZLAU-CVLICLBHSA-N
    • SMILES: Cl.O(C(C)(C)C)C(NC1C[C@H]2CC[C@@H](C1)N2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Topological Polar Surface Area: 50.4

Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride Pricemore >>

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Additional information on Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride

Research Brief on Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride (CAS: 530135-00-3)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride (CAS: 530135-00-3) as a key intermediate in the synthesis of biologically active compounds. This compound, characterized by its bicyclic structure and carbamate functionality, has been extensively studied for its potential applications in drug discovery and development. The following research brief consolidates the latest findings and insights related to this compound, providing a comprehensive overview of its current status in the field.

The compound, often referred to as a tropane derivative, has garnered attention due to its structural similarity to natural alkaloids, which are known for their diverse pharmacological activities. Recent studies have focused on optimizing the synthesis of Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride to improve yield and purity, which are critical for its use in high-throughput screening and medicinal chemistry campaigns. Advances in catalytic asymmetric synthesis and green chemistry approaches have been particularly noteworthy, offering more sustainable and efficient routes to this valuable intermediate.

In terms of biological applications, research has demonstrated the compound's utility as a precursor in the development of central nervous system (CNS) targeting agents. Its bicyclic framework serves as a scaffold for designing ligands that interact with neurotransmitter receptors, such as dopamine and serotonin receptors. Recent preclinical studies have explored its incorporation into novel therapeutic candidates for neurodegenerative diseases and psychiatric disorders, with promising results in animal models. The hydrochloride salt form (CAS: 530135-00-3) has been particularly favored due to its enhanced solubility and stability, facilitating further pharmacological evaluations.

Furthermore, the compound's role in the synthesis of prodrugs and its potential in targeted drug delivery systems have been investigated. Researchers have utilized its reactive sites for conjugation with various payloads, enabling the development of bifunctional molecules with improved pharmacokinetic properties. Recent publications have highlighted its use in the design of enzyme inhibitors and allosteric modulators, expanding its applicability beyond traditional receptor targeting.

In conclusion, Tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride (CAS: 530135-00-3) continues to be a versatile and valuable tool in chemical biology and drug discovery. Ongoing research efforts are expected to further elucidate its potential, particularly in the development of next-generation therapeutics for complex diseases. The compound's unique structural features and synthetic accessibility position it as a cornerstone in the exploration of novel bioactive molecules.

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